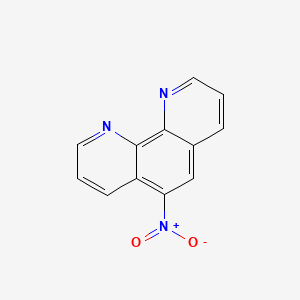

5-Nitro-1,10-phenanthroline

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDBTWXLNJNICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063346 | |

| Record name | 1,10-Phenanthroline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Nitro-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4199-88-6 | |

| Record name | 5-Nitro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-1,10-phenanthroline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-Nitro-1,10-phenanthroline

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1,10-phenanthroline

Introduction

This compound is a heterocyclic organic compound derived from 1,10-phenanthroline (B135089).[1][2] As a substituted phenanthroline, it belongs to a class of compounds widely utilized as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.[1][3][4] The introduction of a nitro group at the 5-position modifies the electronic properties of the phenanthroline ring system, influencing its coordination behavior and reactivity. This compound, also known as Nitroferroin, serves as a crucial precursor in the synthesis of other functionalized phenanthrolines, such as 5-amino-1,10-phenanthroline.[3][5] Its iron complexes are notably used as redox indicators.[3][5] Furthermore, this compound and its derivatives have been investigated for their potential biological activities, including cytotoxicity against cancer cells and antibacterial properties.[3][6] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and key applications for researchers in chemistry and drug development.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below, providing a quantitative basis for its application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇N₃O₂ | [2][3][7] |

| Molecular Weight | 225.20 g/mol | [2][7] |

| CAS Number | 4199-88-6 | [2][3][7] |

| Appearance | Light yellow to yellow-orange crystalline powder/solid.[2][3][7][8] | [2][3][7] |

| Melting Point | 202-204 °C.[3][5][7] Crystallization from water yields a melting point of 202°C, while from ethyl acetate (B1210297) it is 203°C.[3] | [3][5][7] |

| Boiling Point | 366.71°C (rough estimate).[3] | [3] |

| pKa | pK1: 3.232 (at 25°C).[3] The pKa value varies with the solvent composition, ranging from 3.20 to 1.95 in different ethanol (B145695)/water ratios.[3] | [3] |

| Water Solubility | Insoluble.[3] | [3] |

| Solubility in Solvents | Soluble in ethanol (50 mg/mL), methanol (B129727) (50 mg/mL), DMSO (11 mg/mL), benzene, and alcohol.[3][6][7] | [3][6][7] |

| Storage Temperature | Room Temperature, sealed in a dry environment.[3] | [3] |

Spectral Data

Spectral analysis is critical for the identification and characterization of this compound.

| Spectral Method | Data Summary | Reference(s) |

| ¹H NMR | Spectra are available and confirm the aromatic proton signals characteristic of the substituted phenanthroline structure.[2][8][9] | [2][8][9] |

| ¹³C NMR | Spectra have been recorded and are available for structural confirmation.[2] | [2] |

| Mass Spectrometry | GC-MS data show a top peak at m/z 179 and a second-highest peak at m/z 225, corresponding to the molecular ion.[2] | [2] |

| UV-Vis Spectra | UV-Visible spectra are available for this compound.[2] Coordination with metal ions, such as iron, leads to strong absorption in the visible region.[10] | [2][10] |

| IR Spectra | FTIR spectra have been recorded, typically showing characteristic peaks for aromatic C-H, C=N, and N-O stretching vibrations.[2][8] | [2][8] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol describes the nitration of 1,10-phenanthroline.

Procedure:

-

Slowly add 1,10-phenanthroline (10 g, 55.49 mmol) to fuming nitric acid (10 ml).[3][5]

-

Dissolve the resulting mixture in concentrated sulfuric acid (20 ml).[3][5]

-

Heat the reaction mixture to 160°C and stir for 3 hours.[3][5]

-

After the reaction is complete, cool the mixture and pour it into ice water.[3][5]

-

Adjust the pH to approximately 3-6 by slowly adding a saturated or 30% aqueous sodium hydroxide (B78521) solution.[3][5][8]

-

A yellow solid will precipitate. Collect the solid by filtration.[3][5][8]

-

Dry the product under reduced pressure to yield this compound.[3][5]

Purification Protocol: Recrystallization

To achieve high purity, this compound can be purified by recrystallization.

Method 1: Benzene/Petroleum Ether

-

Dissolve the crude product in a minimal amount of hot benzene.

-

Add petroleum ether until turbidity is observed.

-

Allow the solution to cool slowly to form crystals.

-

Collect the anhydrous crystals by filtration.[3]

Method 2: Aqueous Recrystallization

-

Dissolve the crude solid in hot water.

-

Allow the solution to cool, inducing crystallization.

-

This method yields a product with a melting point of 202°C.[3]

General Protocol for UV-Vis Spectroscopy

This outlines a standard procedure for analyzing this compound using UV-Vis spectroscopy.

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, methanol).

-

Prepare a series of dilutions from the stock solution to the desired concentration range for analysis.

-

Use a dual-beam UV-Vis spectrophotometer.[11]

-

Fill a quartz cuvette with the pure solvent to be used as a reference or blank.

-

Run a baseline correction with the blank in both the sample and reference beams.[11]

-

Replace the blank in the sample path with the cuvette containing the sample solution.

-

Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

Biological Activity and Applications

This compound is not only a subject of academic interest but also a compound with practical applications and biological relevance.

-

Synthetic Precursor : It is a key starting material for synthesizing 5-amino-1,10-phenanthroline and 5-isothiocyanato-1,10-phenanthroline, which are used to create more complex ligands and biologically active molecules.[3][5]

-

Coordination Chemistry : It forms stable complexes with various transition metals, such as iron, copper, and platinum.[3] Iron complexes of this ligand, known as "Nitroferroin," are widely used as redox indicators in titrations.[3][5]

-

Cytotoxicity : Platinum chelates of this compound have been evaluated for their cytotoxicity against L1210 murine leukemia cells.[3] Copper(II) complexes have also demonstrated cytotoxic properties against human ovarian adenocarcinoma cell lines (SKOV3).[12]

-

Antibacterial Agent : The compound has been identified as a potent bactericidal agent that inhibits the growth of Clostridium difficile.[6]

References

- 1. info.gfschemicals.com [info.gfschemicals.com]

- 2. This compound | C12H7N3O2 | CID 72790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4199-88-6 [m.chemicalbook.com]

- 4. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | 4199-88-6 [chemicalbook.com]

- 6. This compound | Antibacterial | TargetMol [targetmol.com]

- 7. This compound ≥97%, crystalline | 4199-88-6 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. This compound(4199-88-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Nitro-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-1,10-phenanthroline, a key heterocyclic compound with significant applications in coordination chemistry, analytical reagents, and as a precursor in the synthesis of novel pharmaceutical agents. This document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for researchers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Definitive ¹³C NMR data for this compound is not available in the provided search results. The carbon atom attached to the nitro group is expected to be significantly deshielded.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1585 | Aromatic C=C stretching vibrations |

| ~1550-1490 | Asymmetric NO₂ stretch |

| ~1500-1400 | Aromatic C=C stretching vibrations |

| ~1390-1300 | Symmetric NO₂ stretch |

| ~860-680 | Aromatic C-H bending |

Note: The IR spectrum of this compound is characterized by the strong absorption bands of the nitro group and the typical vibrations of the aromatic phenanthroline core.

Table 4: UV-Vis Spectroscopic Data

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent |

| Data not available in search results | Ethanol (B145695) |

Note: While specific λmax and molar absorptivity values for this compound in ethanol are not explicitly available, 1,10-phenanthroline (B135089) exhibits an absorbance peak at 232 nm[1]. The nitro group is expected to cause a bathochromic (red) shift in the absorption maxima.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the nitration of 1,10-phenanthroline. A typical protocol is as follows:

-

To a mixture of fuming nitric acid and concentrated sulfuric acid, 1,10-phenanthroline is added slowly with careful temperature control.

-

The reaction mixture is then heated for a specific duration to ensure complete nitration.

-

After cooling, the mixture is poured onto ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as a benzene/petroleum ether mixture or ethanol[2].

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The spectrometer is locked on the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased and the chemical shift scale is calibrated. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

Infrared (IR) Spectroscopy

FTIR spectra are recorded to identify the functional groups present in the molecule.

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr or NaCl plates.

-

Data Acquisition: A background spectrum of the KBr pellet or Nujol is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are identified and assigned to the corresponding functional group vibrations.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol. The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.

-

Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This comprehensive guide serves as a valuable resource for researchers and professionals engaged in the study and application of this compound, facilitating a deeper understanding of its chemical properties through spectroscopic analysis.

References

The Solubility Profile of 5-Nitro-1,10-phenanthroline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Nitro-1,10-phenanthroline in a range of common laboratory solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative solubility data into a clear, tabular format. Furthermore, a detailed experimental protocol for determining solubility via the shake-flask method is presented, accompanied by a visual workflow diagram to facilitate understanding and implementation.

Introduction

This compound is a heterocyclic organic compound with significant applications in coordination chemistry and as a ligand in various chemical reactions. Its utility in pharmaceutical and materials science research necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. Solubility dictates the choice of solvent for synthesis, purification, formulation, and biological assays. This guide aims to provide a centralized resource on the solubility characteristics of this compound.

Solubility Data

The solubility of this compound has been reported in several common solvents. The data, compiled from various sources, is presented below in both quantitative and qualitative terms. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available literature. The data presented here should be considered at standard laboratory conditions unless otherwise stated.

Quantitative Solubility Data

| Solvent | Solubility | Concentration (mM) | Appearance of Solution |

| Ethanol | 50 mg/mL | ~222 mM | Clear to slightly hazy, yellow to orange |

| Methanol | 50 mg/mL | ~222 mM | Clear to slightly hazy, colorless to yellow |

| 1 M Ammonium Hydroxide (NH₄OH) | 50 mg/mL | ~222 mM | Clear to slightly hazy, yellow to brown |

| Dimethyl Sulfoxide (DMSO) | 11 mg/mL[1] | 48.85 mM | Sonication is recommended[1] |

Qualitative and Semi-Quantitative Solubility Data

| Solvent | Solubility Description | Remarks |

| Benzene (B151609) | Soluble[2] | Often used as a solvent for crystallization in combination with petroleum ether[3]. |

| Alcohol (general) | Soluble[2] | |

| Water | Insoluble[3] | The parent compound, 1,10-phenanthroline, is poorly soluble in water. However, this compound can be recrystallized from water, suggesting some degree of solubility, likely at elevated temperatures[3]. |

| Ethyl Acetate (B1210297) (EtOAc) | Soluble | Mentioned as a solvent for crystallization, indicating at least moderate solubility at higher temperatures[3]. |

| Petroleum Ether | Sparingly Soluble / Insoluble | Used as an anti-solvent with benzene for crystallization, implying low solubility[3]. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

3.1. Materials

-

This compound (crystalline powder)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is formed and that solid material remains after equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer increasing.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, a suitable method would involve a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid) and UV detection.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

3.3. Data Analysis

The solubility is reported as the mean concentration from replicate experiments (a minimum of three is recommended) and is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available solubility data for this compound in several common solvents and provided a detailed protocol for its experimental determination. While quantitative data is available for some alcoholic and basic solvents, further investigation is required to precisely quantify its solubility in water and other organic solvents like benzene and ethyl acetate under various temperature conditions. The provided experimental workflow and protocol offer a robust starting point for researchers seeking to generate such data in their own laboratories.

References

In-depth Technical Guide: Photophysical Properties of 5-Nitro-1,10-phenanthroline Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,10-phenanthroline (5-NO₂-phen) is a versatile ligand in coordination chemistry, renowned for its strong coordinating ability and the profound influence of the nitro group on the electronic properties of its metal complexes. The electron-withdrawing nature of the nitro substituent significantly modulates the photophysical and electrochemical characteristics of these complexes, making them compelling candidates for a range of applications, from luminescent probes and sensors to photosensitizers in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core photophysical properties of this compound complexes, with a focus on ruthenium(II), iridium(III), and lanthanide(III) metal centers. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant workflows and mechanisms to serve as a valuable resource for researchers in the field.

Photophysical Data of this compound Complexes

The photophysical properties of metal complexes are dictated by the nature of the metal ion, the ligand framework, and the surrounding environment. In 5-NO₂-phen complexes, the low-lying π* orbitals of the ligand play a crucial role in the electronic transitions, often leading to distinct metal-to-ligand charge transfer (MLCT) or intraligand (IL) excited states. The key photophysical parameters, including absorption maxima (λabs), emission maxima (λem), luminescence quantum yields (Φ), and excited-state lifetimes (τ), are summarized in the table below for a selection of representative complexes.

| Complex | Solvent | λabs (nm) | λem (nm) | Φ | τ | Reference |

| [Eu(TTA)₃(5-NO₂-phen)] | - | - | 612 | 0.36 | 458 µs | Not specified |

| fac-[Re(Cl)(CO)₃(5-NO₂-phen)] | MeCN | - | - | - | ~10 ps (³MLCT), ~30 ps (³nπ*) | Not specified |

| [Ru(bpy)₂(5-NO₂-phen)]²⁺ | MeCN | 452 | 625 | 0.021 | 380 ns | Not specified |

| [Ru(phen)₂(5-NO₂-phen)]²⁺ | MeCN | 450 | 628 | 0.018 | 350 ns | Not specified |

Note: This table is a compilation of representative data. Photophysical properties can be highly sensitive to the experimental conditions, such as solvent, temperature, and atmospheric oxygen levels.

Experimental Protocols

Synthesis of a Representative Complex: Ru(bpy)₂(this compound)₂

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

-

This compound (5-NO₂-phen)

-

Ethanol/Water (1:1 v/v)

-

Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

-

Argon or Nitrogen gas

-

Standard reflux apparatus

-

Schlenk line for inert atmosphere operations

Procedure:

-

In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) in a 1:1 ethanol/water mixture.

-

Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

Add this compound (1.1 equivalents) to the solution.

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

Filter the solution to remove any unreacted ligand.

-

To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of diethyl ether.

-

Dry the product under vacuum.

-

The final product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/ether or acetonitrile/ether).

Measurement of Luminescence Quantum Yield (Φ) using an Integrating Sphere

The absolute method using an integrating sphere is a direct and accurate technique for determining the photoluminescence quantum yield.[1][2][3][4]

Instrumentation:

-

Fluorometer equipped with an integrating sphere accessory.

-

Calibrated light source.

-

Spectrally corrected detector.

Procedure:

-

Blank Measurement (Scattering):

-

Place a cuvette containing only the solvent used to dissolve the complex into the integrating sphere.

-

Excite the solvent at the same wavelength that will be used for the sample.

-

Record the spectrum of the scattered excitation light (La).[1]

-

-

Blank Measurement (Emission):

-

Record the emission spectrum of the solvent to account for any background fluorescence (Ea).[1]

-

-

Sample Measurement (Scattering):

-

Place the cuvette containing the sample solution into the integrating sphere.

-

Excite the sample at the chosen wavelength.

-

Record the spectrum of the scattered excitation light that is not absorbed by the sample (Lc).[1]

-

-

Sample Measurement (Emission):

-

Record the emission spectrum of the sample (Ec).[1]

-

-

Calculation:

-

The quantum yield (Φ) is calculated using the following equation: Φ = (Ec - Ea) / (La - Lc)

-

Where E represents the integrated intensity of the emission spectrum and L represents the integrated intensity of the scattering peak.

-

Measurement of Excited-State Lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence and phosphorescence lifetimes in the picosecond to microsecond range.[5][6][7][8][9]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED).

-

High-speed single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode).

-

TCSPC electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute solution of non-fluorescent silica (B1680970) nanoparticles). This provides the instrument's intrinsic time resolution.[8]

-

-

Sample Preparation:

-

Prepare a dilute solution of the complex to avoid aggregation and re-absorption effects. The absorbance at the excitation wavelength should typically be below 0.1.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench the excited state.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.

-

This process is repeated millions of times, and the data is compiled into a histogram of photon counts versus time.[6]

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential or multi-exponential function using deconvolution software that takes the IRF into account.[8]

-

The lifetime (τ) is the time it takes for the luminescence intensity to decay to 1/e of its initial value.

-

Signaling Pathways and Applications in Drug Development

The unique photophysical properties of this compound complexes, particularly their ability to generate reactive oxygen species (ROS) upon photoexcitation, make them promising candidates for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.

Mechanism of Photodynamic Therapy

The general mechanism of PDT involves the excitation of a photosensitizer (PS) from its ground state (S₀) to an excited singlet state (S₁). The PS can then undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), or it can participate in electron transfer reactions to produce other ROS. These ROS can cause oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.[10][11][12][13]

Apoptosis Signaling Pathway Induced by Photosensitizing Ruthenium Complexes

Upon generation of ROS by photoactivated ruthenium complexes, a cascade of intracellular events is initiated, often culminating in apoptosis. The primary targets of ROS-induced damage are mitochondria and DNA.

-

Mitochondrial Damage: ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.

-

Executioner Caspases: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[10][11][13][14]

Conclusion

Complexes of this compound exhibit a rich and tunable photophysical behavior, making them highly attractive for a variety of scientific and technological applications. The systematic study of their properties, coupled with a detailed understanding of the underlying experimental methodologies and biological mechanisms of action, is crucial for the rational design of new and improved functional molecules. This guide provides a foundational resource for researchers and professionals engaged in the development of novel luminescent materials and phototherapeutics. The continued exploration of these fascinating compounds holds great promise for advancements in fields ranging from materials science to medicine.

References

- 1. horiba.com [horiba.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument [opg.optica.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. usherbrooke.ca [usherbrooke.ca]

- 8. howto:lifetime_fitting_using_the_flim_analysis [Time-Resolved Fluorescence Wiki] [tcspc.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

5-Nitro-1,10-phenanthroline as a Ligand in Coordination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,10-phenanthroline (5-NO₂-phen) is a versatile heterocyclic ligand that has garnered significant attention in coordination chemistry. The presence of the electron-withdrawing nitro group at the 5-position of the 1,10-phenanthroline (B135089) scaffold profoundly influences its electronic properties, leading to the formation of stable and functionally diverse metal complexes. These complexes exhibit a wide range of applications, from redox indicators and catalysts to promising therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

1,10-Phenanthroline and its derivatives are among the most widely studied ligands in coordination chemistry, owing to their rigid, planar structure and excellent chelating ability with a variety of metal ions.[1] The functionalization of the phenanthroline backbone allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity, photophysical characteristics, and biological activity.[2] The introduction of a nitro group at the 5-position creates this compound, a ligand with unique electronic features that enhance its complexation properties.[3] This guide delves into the core aspects of this compound as a ligand, providing a technical resource for its application in coordination chemistry and drug discovery.

Synthesis of this compound

The direct nitration of 1,10-phenanthroline is the most common method for the synthesis of this compound. An improved synthetic procedure has been reported to achieve high yields.[4]

Experimental Protocol: Improved Synthesis of this compound[4]

Materials:

-

1,10-phenanthroline monohydrate

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium hydroxide (B78521) solution

Procedure:

-

Slowly add 1,10-phenanthroline monohydrate (e.g., 10 g, 50.4 mmol) to a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (20 mL) with stirring.

-

Heat the reaction mixture to 160-170°C and maintain this temperature for 3 hours with continued stirring.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Carefully neutralize the solution with a saturated aqueous sodium hydroxide solution to a pH of approximately 3.

-

The light yellow crystalline product, this compound, will precipitate.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

-

The product can be further purified by recrystallization from ethanol.

This method has been reported to yield over 90% of the desired product.[4]

Coordination Chemistry

This compound forms stable complexes with a wide range of transition metal and lanthanide ions. The electron-withdrawing nature of the nitro group generally increases the acidity of the ligand, which can influence the stability and redox properties of the resulting metal complexes.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇N₃O₂ | [5] |

| Molecular Weight | 225.20 g/mol | [5] |

| Melting Point | 202-204 °C | [5] |

| Appearance | Light yellow to yellow-brown crystalline powder | [6] |

| Solubility | Soluble in ethanol, benzene; insoluble in water | [5][6] |

| pKa | 3.23 (at 25°C) | [6] |

Spectroscopic Properties of Metal Complexes

The coordination of this compound to a metal center leads to characteristic changes in its spectroscopic signatures.

Table 1: Spectroscopic Data for Representative Metal Complexes

| Complex | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) | ¹H NMR (δ, ppm, solvent) | Reference |

| [Ru(5-NO₂-phen)₃]²⁺ | Not specified | ν(C=N): ~1548-1626 | δ: 9.17 (d, H9), 8.84 (d, H2), 8.67 (d, H4), 8.35 (d, H7), 8.15 (s, H6), 7.82 (t, H3), 7.78 (t, H8) (DMSO-d₆) | [7] |

| Eu(TTA)₃(5-NO₂-phen) | Not specified | Not specified | Not specified | [8] |

Experimental Protocols for Metal Complex Synthesis

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Workflow

Protocol for Tris(this compound)iron(II) Chloride

Materials:

-

This compound

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve this compound (3 equivalents) in a minimal amount of hot ethanol.

-

Dissolve ferrous chloride tetrahydrate (1 equivalent) in deionized water.

-

Slowly add the aqueous solution of the iron salt to the ethanolic solution of the ligand with constant stirring.

-

A deep red colored solution should form immediately, indicating the formation of the complex.

-

Continue stirring the reaction mixture at room temperature for a few hours.

-

The product can be precipitated by the addition of a saturated solution of sodium chloride or by slow evaporation of the solvent.

-

Collect the resulting crystalline solid by filtration, wash with a small amount of cold water and then diethyl ether, and dry in a desiccator.

Applications

Analytical Chemistry

The ferrous complex of this compound, known as nitroferroin, is a well-established high-potential oxidation-reduction indicator.[4] Its intense color change upon oxidation of the iron center makes it suitable for various titrimetric analyses.

Catalysis

Ruthenium(II) complexes of 1,10-phenanthroline and its derivatives have been investigated as catalysts for various organic transformations, including the chemoselective hydrogenation of nitroarenes. The electronic properties of the ligand can be tuned to optimize the catalytic activity and selectivity.

Luminescent Probes

Lanthanide complexes of this compound have been shown to exhibit characteristic luminescence. The ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the lanthanide ion, which then emits light. This property makes these complexes potential candidates for use in luminescent materials and probes.[8]

Drug Development

The most promising application of this compound and its metal complexes lies in the field of drug development. These compounds have demonstrated significant biological activity, including antimicrobial and anticancer properties.

Antitubercular Activity: this compound itself has been identified as a potent agent against Mycobacterium tuberculosis.[9] It exhibits a dual mechanism of action, making it a particularly interesting lead compound for the development of new anti-TB drugs.[4][9]

Mechanism of Action in Mycobacterium tuberculosis

This compound (5NP) employs a dual strategy to combat M. tuberculosis. It has a direct bactericidal effect and also modulates the host's immune response to eliminate the pathogen.[4][9]

F420-Dependent Activation

Similar to other nitroaromatic drugs, 5NP is a prodrug that requires reductive activation within the mycobacterial cell. This activation is dependent on the deazaflavin cofactor F420.[4][9] A specific F420-dependent glucose-6-phosphate dehydrogenase (Fgd) and a nitroreductase (NTR) are involved in this process. The reduced form of F420 (F420H₂) donates electrons to the nitroreductase, which then reduces the nitro group of 5NP. This reduction generates reactive nitrogen species that are toxic to the bacterium.[4][9]

Induction of Autophagy in Host Macrophages

In addition to its direct effect on the bacteria, 5NP can also induce autophagy in the host macrophages that harbor the mycobacteria.[9] Autophagy is a cellular process of "self-eating" where the cell degrades its own components within lysosomes. By inducing autophagy, 5NP helps the macrophage to eliminate the intracellular bacteria.[9] The precise signaling pathway for this induction is still under investigation but may involve the generation of reactive oxygen species (ROS) and the modulation of key autophagy-related proteins.

Conclusion and Future Perspectives

This compound is a ligand of significant interest in coordination chemistry with a growing number of applications, particularly in the development of new therapeutic agents. Its unique electronic properties, conferred by the nitro group, lead to the formation of stable metal complexes with diverse functionalities. The dual mechanism of action of this compound against Mycobacterium tuberculosis highlights its potential as a lead compound for the development of novel antitubercular drugs that can overcome existing resistance mechanisms.

Future research in this area should focus on several key aspects:

-

Expansion of the Coordination Chemistry: Synthesis and characterization of a broader range of metal complexes with this compound to explore new structural motifs and reactivity.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic studies to correlate the structural and electronic properties of the complexes with their biological activity to enable the rational design of more potent and selective therapeutic agents.

-

Elucidation of Detailed Mechanisms of Action: Further investigation into the signaling pathways involved in the biological activity of these complexes to identify specific molecular targets.

-

Development of Drug Delivery Systems: Formulation of this compound and its metal complexes into effective drug delivery systems to improve their bioavailability and therapeutic efficacy.

This in-depth technical guide provides a solid foundation for researchers and scientists to further explore the rich coordination chemistry and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent insights into autophagy and metals/nanoparticles exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Advent of a Key Chemical Reagent: Early Studies and Discovery of 5-Nitro-1,10-phenanthroline

A comprehensive overview of the synthesis, characterization, and initial applications of 5-Nitro-1,10-phenanthroline, a compound that has become a cornerstone in analytical chemistry and a precursor for numerous research applications.

Introduction

This compound, a substituted phenanthroline derivative, has carved a significant niche in the landscape of chemical research since its initial description. Its unique electronic properties, stemming from the introduction of a nitro group to the phenanthroline core, have made it an invaluable tool, particularly in the realm of redox chemistry. This technical guide delves into the early studies and discovery of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its origins, synthesis, and early characterization.

Discovery and Initial Application as a Redox Indicator

The first substituted 1,10-phenanthroline (B135089) to be described was this compound, a discovery attributed to the work of Walden, Hammett, and their associates.[1] Its most prominent early application was as a high-potential oxidation-reduction indicator. The ferrous complex of this compound, known as Nitroferroin , exhibits a remarkably high and reversible transition potential of +1.25 volts.[2][3] This property made it a superior indicator in various titrimetric analyses, particularly in cerate oxidimetry, where a high potential indicator is crucial for accurate endpoint determination.[2]

The Improved Synthesis of this compound

A pivotal advancement in the accessibility of this compound was the development of an improved synthesis method by G. F. Smith and F. W. Cagle Jr. in 1947.[1][3] Their work detailed a direct nitration of 1,10-phenanthroline, significantly enhancing the yield and making the compound more readily available for research.

Experimental Protocol: Direct Nitration of 1,10-Phenanthroline[4][5]

The following protocol is based on the improved synthesis method which involves the direct nitration of 1,10-phenanthroline.

Reagents:

-

1,10-Phenanthroline monohydrate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

Dissolution: 1,10-Phenanthroline monohydrate (50.4 mmol) is carefully mixed with concentrated sulfuric acid (7.5 mL).

-

Heating: The mixture is heated to facilitate dissolution.

-

Nitration: A nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 ratio, 30 mL) is slowly added dropwise to the heated phenanthroline solution.

-

Reflux: The reaction mixture is then refluxed for 3 hours at a temperature of 160 °C.

-

Isolation: Upon cooling, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.

-

Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695).

During this synthesis, a minor byproduct, 1,10-phenanthroline-5,6-quinone , is also formed.[4]

Early Characterization and Physicochemical Properties

The initial characterization of this compound in the early studies relied on classical methods. The quantitative data available from these and subsequent characterizations are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₂H₇N₃O₂ | [4][5] |

| Molecular Weight | 225.20 g/mol | [4][5] |

| Appearance | Light yellow to orange crystalline solid | |

| Melting Point | 202-204 °C | |

| Solubility | Soluble in ethanol (50 mg/mL) |

Table 1: Physicochemical Properties of this compound

Early Biological Investigations

While much of the contemporary research on phenanthroline derivatives focuses on their biological activities, including antitumor and antimicrobial properties, the early literature on this compound itself in this regard is sparse.[6] Initial interest was primarily centered on its chemical properties and applications. However, later studies have explored the cytotoxicity of platinum chelates of 5-substituted phenanthrolines, including the nitro derivative, against murine leukemia cells. More recent high-throughput screening has identified Nitroferroin as having antibacterial effects against Clostridium difficile.[4] It is important to note that these are not from the initial period of discovery but represent later explorations of its potential biological roles.

Visualizing the Synthesis and Application

To better illustrate the core concepts discussed, the following diagrams are provided.

Conclusion

The early studies of this compound laid the groundwork for its widespread use in chemistry. The development of an efficient synthesis route was critical in making this valuable reagent accessible. Its primary early application as the high-potential redox indicator, Nitroferroin, solved a significant challenge in analytical chemistry. While early biological studies were not a primary focus, the foundation of knowledge built around its synthesis and chemical properties has enabled its subsequent exploration in various scientific fields, including medicinal chemistry and materials science. This guide provides a focused look at these foundational discoveries, offering valuable insights for researchers building upon this important chemical scaffold.

References

Methodological & Application

Application Notes: Spectrophotometric Determination of Iron Using 5-Nitro-1,10-phenanthroline

Introduction

5-Nitro-1,10-phenanthroline is a derivative of 1,10-phenanthroline (B135089), a well-known chelating agent used extensively in analytical chemistry. In the presence of ferrous ions (Fe²⁺), this compound forms a stable, colored complex known as Nitroferroin. This complex has a distinct color that allows for the quantitative determination of iron in various samples using spectrophotometry. The primary application of Nitroferroin has historically been as a redox indicator, owing to the high formal potential of the [Fe(5-NO₂-phen)₃]²⁺/[Fe(5-NO₂-phen)₃]³⁺ couple, which is approximately +1.25 V.[1] This property makes it particularly useful in titrations with strong oxidizing agents.[1]

The underlying principle for the spectrophotometric analysis of iron with this compound is analogous to the established method using the parent compound, 1,10-phenanthroline.[2][3][4] This involves the reduction of any ferric iron (Fe³⁺) in the sample to the ferrous state (Fe²⁺), followed by the addition of the chelating agent to form the tris(this compound)iron(II) complex. The intensity of the resulting color is directly proportional to the concentration of iron in the sample and is quantified by measuring its absorbance at the wavelength of maximum absorption (λmax).

This document provides a detailed protocol for the spectrophotometric determination of iron using this compound, based on established methodologies for phenanthroline derivatives.

Quantitative Data Summary

The spectrophotometric properties of the iron(II) complex with this compound are compared with the widely used 1,10-phenanthroline and a related derivative, 5-Nitro-6-amino-1,10-phenanthroline.

| Parameter | This compound (Nitroferroin) | 1,10-phenanthroline (Ferroin) | 5-Nitro-6-amino-1,10-phenanthroline |

| Wavelength of Maximum Absorbance (λmax) | Not explicitly stated in search results; likely similar to Ferroin. | ~508 - 511 nm[1][2][3] | 520 nm[5][6][7] |

| Molar Absorptivity (ε) | Not explicitly stated in search results. | ~11,100 L·mol⁻¹·cm⁻¹[3] | 13,900 L·mol⁻¹·cm⁻¹[7] |

| Stoichiometry (Ligand:Fe²⁺) | 3:1 | 3:1 | 3:1[5][6][7] |

| Optimal pH Range | Not explicitly stated; likely similar to Ferroin (pH 3-9).[3] | 3 - 9[3] | 3.4 - 4.5[7] |

| Linearity Range | Not explicitly stated. | Obeys Beer's Law over a wide range. | 0.1 - 4.0 µg/mL[7] |

| Redox Potential (Fe²⁺/Fe³⁺ complex) | +1.25 V[1] | +1.06 V | Not available |

Experimental Protocols

The following protocols are adapted from standard methods for iron determination using 1,10-phenanthroline and its derivatives.

Reagent Preparation

-

Standard Iron Stock Solution (100 µg/mL):

-

Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].

-

Dissolve in a 1-liter volumetric flask containing approximately 500 mL of deionized water and 2.5 mL of concentrated sulfuric acid.

-

Dilute to the mark with deionized water and mix thoroughly. This solution contains 100 µg of Fe per mL.

-

-

This compound Solution (0.1% w/v):

-

Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Gentle warming may be necessary to achieve complete dissolution.

-

-

Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v):

-

Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.

-

-

Sodium Acetate (B1210297) Buffer Solution (1.2 M):

-

Dissolve 10 g of sodium acetate (NaC₂H₃O₂) in 100 mL of deionized water. This solution is used to adjust the pH.

-

Preparation of Calibration Standards

-

Prepare a working standard iron solution (e.g., 10 µg/mL) by diluting the stock solution.

-

Into a series of 50 mL volumetric flasks, pipette appropriate volumes (e.g., 1, 2, 5, 10, 15 mL) of the 10 µg/mL working standard to prepare a range of concentrations.

-

Include a blank by adding deionized water to a separate 50 mL volumetric flask.

-

To each flask (including the blank), add 1 mL of the hydroxylamine hydrochloride solution and swirl to mix.

-

Add 10 mL of the this compound solution to each flask.

-

Add 8 mL of the sodium acetate buffer solution to adjust the pH.

-

Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for at least 10-15 minutes for full color development.

Sample Preparation and Analysis

-

Accurately measure a suitable aliquot of the sample solution into a 50 mL volumetric flask. The iron concentration should fall within the range of the calibration standards.

-

Add 1 mL of hydroxylamine hydrochloride solution and mix.

-

Add 10 mL of the this compound solution.

-

Add 8 mL of sodium acetate buffer solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the color to develop for at least 10-15 minutes.

Spectrophotometric Measurement

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax). A preliminary scan of one of the standards against the blank in the range of 400-600 nm is recommended to determine the optimal wavelength.

-

Use the blank solution to zero the spectrophotometer.

-

Measure the absorbance of each standard and the sample solution.

-

Construct a calibration curve by plotting absorbance versus the concentration of the iron standards.

-

Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Caption: Formation of the tris(this compound)iron(II) complex.

Caption: Experimental workflow for iron determination.

References

- 1. Ferroin - Wikipedia [en.wikipedia.org]

- 2. csun.edu [csun.edu]

- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 4. kelid1.ir [kelid1.ir]

- 5. researchgate.net [researchgate.net]

- 6. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application of 5-Nitro-1,10-phenanthroline in Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,10-phenanthroline is a versatile heterocyclic compound that serves as a crucial ligand in coordination chemistry and catalysis. Its rigid, planar structure, combined with the electron-withdrawing nature of the nitro group, allows for the fine-tuning of the electronic and steric properties of metal complexes, thereby influencing their catalytic activity and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in various catalytic reactions, including alkene epoxidation, ethylene (B1197577) oligomerization, Suzuki-Miyaura coupling, and photocatalysis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Alkene Epoxidation Catalyzed by Gallium(III) Complexes

This compound has been successfully employed as a ligand in gallium(III)-catalyzed alkene epoxidation. The electron-withdrawing nitro group enhances the catalytic activity of the metal center. Gallium(III) complexes with this ligand have shown to be effective catalysts for the epoxidation of various alkenes using peracetic acid as the oxidant.[1][2]

Quantitative Data

| Entry | Alkene | Catalyst | Time (h) | Conversion (%) | Epoxide Yield (%) |

| 1 | Cyclohexene | [Ga(5-NO₂-phen)₂(Cl)₂]Cl | 1 | 95 | 85 |

| 2 | 1-Octene | [Ga(5-NO₂-phen)₂(Cl)₂]Cl | 1 | 70 | 60 |

| 3 | trans-2-Octene | [Ga(5-NO₂-phen)₂(Cl)₂]Cl | 1 | 80 | 75 |

| 4 | Styrene | [Ga(5-NO₂-phen)₂(Cl)₂]Cl | 1 | 88 | 82 |

Experimental Protocols

Synthesis of Dichlorobis(this compound)gallium(III) Chloride ([Ga(5-NO₂-phen)₂(Cl)₂]Cl) [1]

-

In a nitrogen-filled glovebox, combine gallium(III) chloride (GaCl₃, 1.0 mmol) and this compound (2.0 mmol) in a flask containing 20 mL of anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Stir the resulting mixture at room temperature for 2 hours.

-

Add diethyl ether to the solution to precipitate the product.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield the pale-yellow solid product.

General Procedure for Alkene Epoxidation [1]

-

In a round-bottom flask maintained under a nitrogen atmosphere and cooled to 0 °C, dissolve the gallium(III) catalyst (0.05 mmol) in 10 mL of acetonitrile.

-

Add the alkene substrate (1.0 mmol) to the solution.

-

Slowly add a solution of peracetic acid in acetic acid (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle

References

Application Notes and Protocols: 5-Nitro-1,10-phenanthroline Derivatives for DNA Interaction Studies

Introduction

1,10-phenanthroline (B135089) and its derivatives are a class of heterocyclic compounds extensively studied for their diverse applications in chemistry and biology.[1][2] Their planar structure and electron-rich nature make them ideal candidates for non-covalent interactions with biomolecules, particularly DNA.[1][2] The introduction of a nitro group at the 5-position of the phenanthroline ring can significantly modulate the electronic properties, lipophilicity, and, consequently, the biological activity of the molecule.[3] 5-Nitro-1,10-phenanthroline derivatives, often as part of metal complexes, are being investigated as potential therapeutic agents due to their ability to interact with and damage DNA, leading to cytotoxicity in cancer cells.[4] This document provides detailed application notes and protocols for researchers studying the interaction of this compound derivatives with DNA.

Application I: Characterization of DNA Binding

The primary interaction of many this compound derivatives with DNA is through non-covalent binding, primarily intercalation or groove binding.[1][5] Understanding the mode and strength of this binding is crucial for elucidating their mechanism of action.

Protocol 1: Determination of DNA Binding Constant (Kb) by UV-Visible Spectroscopy

This protocol describes the use of UV-Visible absorption titration to determine the binding constant of a this compound derivative with DNA. The binding of the compound to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum.[6][7]

Materials:

-

This compound derivative stock solution (e.g., 1 mM in DMSO or ethanol)

-

Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer)

-

Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a solution of the this compound derivative at a fixed concentration in Tris-HCl buffer.

-

Record the UV-Visible absorption spectrum of the compound alone (typically in the 200-400 nm range).[8]

-

Titrate the compound solution with increasing concentrations of CT-DNA.

-

After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the absorption spectrum.

-

Continue the titration until no further changes in the spectrum are observed.

-

The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation:[1] [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where:

-

[DNA] is the concentration of DNA.

-

εa is the apparent absorption coefficient (Aobs/[Compound]).

-

εf is the absorption coefficient of the free compound.

-

εb is the absorption coefficient of the compound when fully bound to DNA.

-

-

Plot [DNA]/(εa - εf) versus [DNA]. Kb is the ratio of the slope to the intercept.

Protocol 2: Competitive Binding Assay using Ethidium (B1194527) Bromide (EB) Fluorescence Quenching

This method assesses the ability of the this compound derivative to displace ethidium bromide (EB), a known DNA intercalator, from its complex with DNA. The displacement of EB leads to a quenching of its fluorescence.[9][10]

Materials:

-

Ethidium Bromide (EB) solution

-

CT-DNA solution

-

This compound derivative solution

-

Tris-HCl buffer

-

Fluorometer

Procedure:

-

Prepare a solution of CT-DNA pre-treated with EB in Tris-HCl buffer.

-

Measure the initial fluorescence intensity of the EB-DNA complex (Excitation ~520 nm, Emission ~600 nm).

-

Add aliquots of the this compound derivative to the EB-DNA solution.

-

After each addition, incubate for 2-5 minutes and record the fluorescence emission spectrum.

-

The quenching of fluorescence indicates the displacement of EB by the compound.

-

The Stern-Volmer quenching constant (Ksv) can be calculated from the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where:

-

F0 and F are the fluorescence intensities in the absence and presence of the compound (quencher), respectively.

-

[Q] is the concentration of the compound.

-

-

The binding constant (Kb) can be estimated using the equation: K_EB * [EB] = K_app * [Compound] where K_EB is the DNA binding constant of EB (typically ~1.0 x 107 M-1), and [EB] and [Compound] are the concentrations that produce a 50% reduction in fluorescence.

Protocol 3: Viscosity Measurement to Determine Binding Mode

Viscosity measurements are a sensitive method to determine the mode of DNA binding. Intercalation lengthens the DNA helix, leading to a significant increase in viscosity, while groove binding or electrostatic interactions cause minimal change.[1][11][12]

Materials:

-

CT-DNA solution (e.g., 0.5 mg/mL in buffer)

-

This compound derivative solution

-

Ubbelohde or similar viscometer

-

Constant temperature water bath (e.g., 25 ± 0.1 °C)

Procedure:

-

Measure the flow time of the buffer (t0) and the DNA solution (tDNA).

-

Add increasing amounts of the this compound derivative to the DNA solution.

-

After each addition, allow the solution to equilibrate and measure the flow time (t).

-

Calculate the relative viscosity (η/η0) where η and η0 are the viscosities of DNA in the presence and absence of the compound, respectively. The relative viscosity can be calculated from the flow times.

-

Plot (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA.[6] A significant increase in relative viscosity is indicative of intercalation.[11]

Quantitative Data on DNA Binding of Phenanthroline Derivatives

| Compound/Complex | Method | Binding Constant (Kb) / Ksv (M-1) | Binding Mode |

| [Ho(Phen)2Cl3]·H2O | UV-Vis & Fluorescence | 1.99±0.07×104 (at 296 K) | Groove Binding |

| [Y(Daf)2Cl3·OH2] | UV-Vis | 1.61 × 105 | Groove Binding |

| [Y(Daf)2Cl3·OH2] | Fluorescence | 3.39 × 105 | Groove Binding |

| [Cu(smtr⁻)2(phen)] | Absorption Titration | 6.0731 × 106 ± 0.0032 | Intercalation |

| [Pd(5-NO2phen)(trp)]Cl·5H2O | Fluorescence | 3.64 × 106 | Intercalation |

Note: Data for various phenanthroline derivatives are presented to illustrate typical ranges. The nitro-substitution in this compound derivatives is expected to influence these values.

Experimental Workflow for DNA Binding Studies

Caption: Workflow for characterizing DNA binding of this compound derivatives.

Application II: DNA Cleavage Studies

Certain this compound derivatives, particularly when complexed with transition metals, can act as chemical nucleases, cleaving the phosphodiester backbone of DNA.[13][14] This activity is often a key component of their cytotoxic mechanism.

Protocol 4: Agarose (B213101) Gel Electrophoresis for DNA Cleavage

This protocol uses agarose gel electrophoresis to visualize the cleavage of supercoiled plasmid DNA into its nicked (single-strand break) and linear (double-strand break) forms.[15][16]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

-

This compound derivative solution

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 18 mM NaCl, pH 7.2)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

Loading buffer (containing bromophenol blue and glycerol)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes, each containing plasmid DNA at a fixed concentration in Tris-HCl buffer.

-

Add varying concentrations of the this compound derivative to the tubes. Include a control lane with only DNA and buffer.

-

If studying oxidative cleavage, a reducing agent (like H2O2 or mercaptopropionic acid) may be required.[15]

-

Incubate the mixtures at 37 °C for a specified time (e.g., 1-2 hours).[15][17]

-

Stop the reaction by adding the loading buffer.

-

Load the samples onto a 1% agarose gel.

-

Run the electrophoresis at a constant voltage (e.g., 50-70 V) until the dye front has migrated sufficiently.[16]

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA. The disappearance of Form I and the appearance of Forms II and III indicate cleavage activity.

DNA Cleavage Experimental Workflow

Caption: Workflow for assessing DNA cleavage activity using agarose gel electrophoresis.

Application III: Cellular Studies for Therapeutic Potential

The ultimate goal of studying these derivatives is often to assess their potential as therapeutic agents. This involves evaluating their cytotoxicity against cancer cell lines and elucidating the mechanism of cell death, such as apoptosis.

Protocol 5: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability. It is widely used to determine the cytotoxic potential of compounds.[18]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow attachment.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 6: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.[20]

Materials:

-

Cancer cell line

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the this compound derivative at its IC50 concentration for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Quantitative Cytotoxicity Data for Phenanthroline Derivatives

| Compound/Complex | Cell Line | IC50 (µM) | Exposure Time (h) |

| [Pd(phen)(trp)]Cl·5H2O | AGZY-83a | 158.5 (µg/mL) | Not specified |

| [Pd(5-NO2phen)(trp)]Cl·5H2O | AGZY-83a | > 293.0 (µg/mL) | Not specified |

| 1,10-phenanthroline-based hydroxamate (PA) | SiHa | 16.43 | 48 |

| 1,10-phenanthroline-based hydroxamate (PA) | Cal27 | 50.98 | 48 |

| Complex 1 (Copper(II)-phenanthroline-sulfonamide) | HCT 116 | 4.844 ± 0.025 | Not specified |

Note: The cytotoxicity can be highly dependent on the specific derivative and the cell line used.

Signaling Pathway for Apoptosis Induction

Caption: A potential intrinsic apoptosis pathway induced by this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic and molecular modeling studies of binding interaction between the new complex of yttrium and 1,10-phenanthroline derivatives with DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]